
Pexiganan acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le pexiganan acétate est un peptide cationique synthétique composé de 22 acides aminés. Il s'agit d'un analogue de la magainine 2, un peptide de défense de l'hôte initialement isolé de la peau de la grenouille africaine à griffes, Xenopus laevis . Le pexiganan acétate présente une activité antibactérienne puissante contre un large spectre de bactéries Gram-positives et Gram-négatives, ce qui en fait un candidat prometteur pour le traitement de diverses infections .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le pexiganan acétate est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour produire des peptides. La synthèse implique l'addition séquentielle de résidus d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La stratégie Fmoc (9-fluorénylméthyloxycarbonyl) est généralement utilisée pour protéger les groupes amino pendant la synthèse .
Méthodes de production industrielle : Dans les environnements industriels, la synthèse du pexiganan acétate suit des principes similaires à ceux de la SPPS à l'échelle du laboratoire, mais à une échelle plus importante. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, garantissant un rendement et une pureté élevés. Le produit final est clivé de la résine et purifié à l'aide de techniques telles que la chromatographie liquide haute performance en phase inverse (RP-HPLC) .
Analyse Des Réactions Chimiques
Thermal and pH Stability
Pexiganan acetate exhibits remarkable stability under extreme conditions:
-
Thermal resistance : Retains full antimicrobial activity after exposure to 50–121°C for 15 minutes (p = 0.2) .
-
pH-dependent efficacy : Antimicrobial activity (measured by MIC) inversely correlates with pH. Lower pH (4–6) enhances potency against S. aureus ATCC 29213 (p = 0.02) .
Table 2: pH Impact on Minimum Inhibitory Concentration (MIC)
pH | MIC (µg/mL) |
---|---|
4 | 12.5 |
6 | 25 |
8 | 50 |
10 | 100 |
Nanoparticle Formulation Reactions
This compound’s ionic interactions enable nanoparticle (PNP) synthesis for enhanced gastric retention:
-
Ionic gelation : Chitosan (cationic) and alginate (anionic) form a polyelectrolyte complex encapsulating pexiganan .
-
Key nanoparticle properties :
Bioadhesive Interactions
PNPs adhere to gastric mucosa through:
-
Electrostatic binding : Cationic PNPs interact with anionic mucin glycoproteins and sialic acid .
-
Retention efficacy : PNPs retain 70.6% ± 13.2% of pexiganan in the stomach after 4 hours vs. 3.6% ± 1.3% for free peptide (p < 0.01) .
Resistance Profile
This compound avoids bacterial resistance mechanisms:
-
No MIC increase : After 28 subcultures of S. aureus with 50 µg/mL pexiganan, MIC remains stable (p = 0.1) .
-
Mechanism : Disrupts bacterial membranes via electrostatic attraction to phospholipids, preventing target-specific mutations .
Cytocompatibility
MTT assays confirm no cytotoxicity on HeLa cells at 10–50 µg/mL concentrations, supporting therapeutic safety .
This compound’s chemical profile—marked by robust thermal/pH stability, ionic interaction-driven formulations, and resistance to microbial adaptation—positions it as a versatile antimicrobial agent. Further research into its pharmacokinetics and in vivo efficacy is warranted to expand clinical applications.
Applications De Recherche Scientifique
In Vitro Activity
Pexiganan acetate has demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. Studies show that 99% of aerobic strains and 89-97% of anaerobic strains are susceptible to this compound at a break-point concentration of 64 mg/L . Notably, it has shown consistent efficacy against common pathogens involved in diabetic foot infections, including Staphylococcus aureus and Pseudomonas aeruginosa.
Clinical Trials
Two phase III clinical trials evaluated the effectiveness of topical this compound cream compared to oral ofloxacin for treating infected diabetic foot ulcers. Results indicated that both treatments achieved clinical cure or improvement in approximately 90% of patients. However, eradication rates for pathogens were 66% for this compound compared to 82% for ofloxacin . Despite these findings, pexiganan's safety profile was favorable, with limited adverse effects reported.
Study on Diabetic Foot Ulcers
In a multicenter randomized double-blind trial involving diabetic patients with infected foot ulcers, this compound was applied topically. The study highlighted its effectiveness in promoting healing and reducing infection rates without significant side effects .
Combination Therapies
Recent studies have explored the synergistic effects of pexiganan when combined with other antimicrobial peptides such as nisin. In laboratory settings, this combination showed enhanced activity against biofilms formed by S. aureus and P. aeruginosa, suggesting potential applications in treating chronic infections where biofilm formation is a challenge .
Data Tables
Mécanisme D'action
Pexiganan acetate exerts its antibacterial effects by disrupting the integrity of bacterial cell membranes. It binds to the lipid bilayer of the membrane, forming pores that lead to cell lysis and death . This mechanism is similar to that of magainin 2, from which this compound is derived. The peptide’s amphipathic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Le pexiganan acétate est comparé à d'autres peptides antimicrobiens (AMP) tels que :
Le pexiganan acétate se distingue par son origine synthétique, qui permet un contrôle précis de sa structure et de ses propriétés, ce qui en fait un agent antimicrobien polyvalent et efficace.
Activité Biologique
Pexiganan acetate, a synthetic antimicrobial peptide (AMP), is derived from magainin 2, a naturally occurring peptide found in frog skin. This compound has garnered attention for its potential application in treating infections, particularly diabetic foot ulcers (DFUs). This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and clinical trial results.
This compound exerts its antibacterial effects primarily through disruption of bacterial cell membranes. It forms toroidal pores in the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria due to the peptide's cationic nature, which allows it to interact with the anionic phospholipids in bacterial membranes .
In Vitro Studies
This compound has demonstrated significant in vitro activity against a wide range of bacterial strains:
- Gram-positive Bacteria : Approximately 99% susceptibility was observed among various strains tested, including Staphylococcus aureus.
- Gram-negative Bacteria : The compound also showed substantial efficacy against Gram-negative aerobes, with 89-97% susceptibility noted among anaerobes .
The minimal inhibitory concentration (MIC) values for this compound are critical for assessing its potency. For example:
Bacterial Strain | MIC (mg/L) |
---|---|
Staphylococcus aureus | 64 |
Pseudomonas aeruginosa | 64 |
Anaerobes | 64 |
These findings indicate that this compound is effective at relatively low concentrations, making it a promising candidate for topical applications .
Resistance Development
One of the significant advantages of this compound is its low potential for inducing resistance. In laboratory studies involving multiple passages of Staphylococcus aureus, no resistance was observed after seven passages, suggesting that the likelihood of resistance development is minimal compared to traditional antibiotics .
Clinical Trials and Efficacy
This compound has been evaluated in multiple clinical trials, particularly focusing on its use in treating infected DFUs. Two pivotal phase III trials compared topical pexiganan cream (1%) with oral ofloxacin (800 mg/day):
- Clinical Cure Rates : Both treatments achieved clinical cure or improvement in approximately 90% of patients.
- Pathogen Eradication Rates : Pathogen eradication was noted in 66% of patients treated with pexiganan compared to 82% for those receiving ofloxacin .
The trials indicated that while pexiganan did not show a clear advantage over conventional antibiotics, it remained an effective alternative with a favorable safety profile. Notably, no significant resistance was reported among patients treated with pexiganan, contrasting with some cases observed with oral antibiotics .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world scenarios:
- Case Study on Diabetic Foot Ulcers : A diabetic patient with a chronic foot ulcer showed significant improvement after treatment with topical this compound. The infection was resolved without any adverse effects or signs of resistance.
- Combination Therapy : Research indicated that combining pexiganan with nisin enhanced antimicrobial activity against biofilms formed by S. aureus and P. aeruginosa. This dual-AMP approach reduced MIC values significantly and improved overall treatment outcomes in polymicrobial infections .
Safety and Tolerability
Clinical data suggest that this compound is well tolerated by patients. Adverse effects are minimal compared to systemic antibiotic therapies, making it a suitable option for patients who may be sensitive to conventional antibiotics .
Propriétés
Numéro CAS |
172820-23-4 |
---|---|
Formule moléculaire |
C124H214N32O24 |
Poids moléculaire |
2537.2 g/mol |
Nom IUPAC |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide |
InChI |
InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1 |
Clé InChI |
ZYMCXUWEZQKVIO-IJAHCEAPSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O |
Apparence |
White or off-white lyophilized powder |
Key on ui application |
Antibacterial. |
Séquence |
H-Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Leu-Leu-Lys-Lys-NH2 |
Source |
Synthetic |
Stockage |
-20°C |
Synonymes |
Locilex MSI 78 MSI-78 pexiganan pexiganan acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.